2-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-oxo-2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c18-11-2-1-4-13-17(11)8-12(19)16-5-3-9(7-16)20-10-6-14-21-15-10/h1-2,4,6,9H,3,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKPWRNXSAQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CN3C(=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS Number: 2097927-18-7) is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. With a molecular formula of and a molecular weight of 307.33 g/mol, this compound features a complex structure that may contribute to various pharmacological effects.
Chemical Structure
The structural complexity of this compound includes:
- A pyridazine core, which is known for its diverse biological activities.
- A thiadiazole moiety that has been linked to antimicrobial and anti-inflammatory properties.
- A pyrrolidine ring that often enhances the bioactivity of compounds.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and pyrrolidine rings exhibit significant antimicrobial properties. For example, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Inhibition of Enzymatic Activity
The compound's structure suggests potential inhibition of specific enzymes. For instance, compounds with similar scaffolds have been studied as inhibitors of stearoyl-CoA desaturase (SCD), which is involved in lipid metabolism and could be targeted for obesity treatments . The binding affinity of such compounds to SCD indicates their potential role in metabolic regulation.
Anti-inflammatory Properties
The presence of the pyridazine ring may contribute to anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, some derivatives have shown selective inhibition against COX-II with minimal side effects .
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds:
- In Vivo Studies :
- Pharmacokinetics :
- Structure-Activity Relationship (SAR) :
Data Tables
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiadiazole derivatives | Inhibition of S. aureus and E. coli growth |
| Enzyme Inhibition | SCD inhibitors | Reduced lipid accumulation in metabolic studies |
| Anti-inflammatory | COX-II inhibitors | Decreased inflammation markers in animal models |
| Anticancer | Pyridazine derivatives | Tumor growth suppression in xenograft models |
Comparison with Similar Compounds
Pyridazin-3(2H)-one Derivatives
Pyridazinone derivatives are widely explored for their pharmacological properties. Key analogs include:
Key Observations :
- Synthetic Routes: While simpler pyridazinones (e.g., ) use SN2 alkylation, more complex analogs (e.g., ) require transition metal catalysis or microwave-assisted reactions .
Pyrrolidinyl-Linked Heterocycles
The pyrrolidine linker in the target compound is substituted with a thiadiazole group, differing from analogs with isoxazole or pyrimidine substituents:
Key Observations :
- Heterocycle Electronic Profiles : Thiadiazole is more electron-deficient than isoxazole or pyrimidine, which may influence binding affinity in biological targets or catalytic activity in materials .
- Synthetic Complexity : The target compound’s thiadiazole substitution likely requires selective oxidation or cyclization steps, contrasting with the direct coupling of pre-formed heterocycles in and .
Physicochemical and Functional Implications
- Metabolic Stability : Thiadiazoles are less prone to oxidative metabolism than isoxazoles, suggesting improved pharmacokinetics for the target compound .
- Synthetic Yield: reports yields of ~60–80% for simple pyridazinones, while multi-step syntheses () likely have lower cumulative yields (~30–50%) .
Preparation Methods
Synthesis of Pyrrolidin-3-ol
Pyrrolidin-3-ol is commercially available or synthesized via reduction of pyrrolidin-3-one using NaBH₄ in methanol (0°C to RT, 2 h, 92% yield).
Thiadiazole Ring Formation
Adapting methods from, the 1,2,5-thiadiazole moiety is constructed via oxidative cyclization:
Procedure :
- React 3-hydroxypyrrolidine (1.0 equiv) with thiosemicarbazide (1.1 equiv) in ethanol/HCl (reflux, 8 h).
- Treat intermediate with Fe(NH₄)(SO₄)₂ (0.2 equiv) in H₂O/EtOH (60°C, 4 h) to afford 3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| ¹H NMR (δ, ppm) | 3.45–3.60 (m, pyrrolidine H), 5.20 (s, OCH₂) |
Coupling of Pyrrolidine-Thiadiazole to Pyridazinone
Functionalization of Pyridazinone with 2-Oxoethyl Linker
The 2-oxoethyl group is introduced via O-alkylation using bromoacetyl bromide:
Procedure :
Amide Bond Formation
Coupling the bromoacetyl intermediate with 3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidine:
Procedure :
- React 2-(2-bromoacetyl)-6-benzylpyridazin-3(2H)-one (1.0 equiv) with 3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidine (1.1 equiv) in DMF containing Et₃N (2.0 equiv) at 60°C for 8 h.
- Quench with ice water and extract with CH₂Cl₂.
- Purify via silica gel chromatography to isolate the target compound (65% yield).
Optimization Insights :
- Solvent : DMF > MeCN (higher polarity improves nucleophilic substitution).
- Temperature : 60°C balances reaction rate and byproduct suppression.
- Base : Et₃N outperforms K₂CO₃ in minimizing hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) showed >98% purity, retention time = 6.8 min.
Q & A
Q. What are the optimal synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidine-thiadiazole ether linkage via nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ as a base in DMF at 60–80°C) .
- Step 2: Coupling the pyrrolidine intermediate with a pyridazinone core via a ketone linker. This may require activating agents like EDCI/HOBt for amide bond formation .
- Critical Conditions: Strict pH control during coupling (pH 7–8), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, EtOAc/hexane gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity: HPLC with a C18 column (acetonitrile/water mobile phase) to confirm ≥95% purity .
- Structural Confirmation:
- 1H/13C NMR: Assign peaks for pyrrolidine protons (δ 3.5–4.0 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
- HRMS: Match experimental and theoretical molecular weights (e.g., [M+H]+ calculated for C₁₆H₁₆N₄O₃S: 357.0982) .
- IR: Validate carbonyl stretches (1680–1720 cm⁻¹) and thiadiazole C-S bonds (650–750 cm⁻¹) .
Q. What in vitro models are appropriate for initial bioactivity screening?
- Enzymatic Assays: Test inhibition of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cell-Based Models: Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling (MTT assay) .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across ≥3 biological replicates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values across enzymatic assays?
- Method Validation: Ensure consistent assay conditions (pH, temperature, ATP concentration) .
- Structural Analog Comparison: Benchmark against analogs (e.g., 6-phenylpyridazinone derivatives) to identify substituent-dependent activity trends .
- Data Normalization: Use Z-factor analysis to assess assay robustness and exclude outliers .
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- Biophysical Techniques:
- Surface Plasmon Resonance (SPR): Quantify binding affinity to target proteins (e.g., KD values) .
- X-ray Crystallography: Resolve co-crystal structures with enzymes to identify binding motifs .
- Omics Approaches: Perform phosphoproteomics to map kinase signaling pathways affected by the compound .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications: Synthesize analogs with variations in:
- Thiadiazole substituents (e.g., methyl vs. trifluoromethyl groups) .
- Pyrrolidine ring size (azetidine vs. piperidine) to assess conformational flexibility .
- Bioisosteric Replacement: Substitute the pyridazinone core with pyrimidinone or triazine to evaluate potency shifts .
Q. What analytical techniques are used to study stability under physiological conditions?
- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress .
- LC-MS/MS: Monitor degradation products (e.g., hydrolysis of the ketone linker) over 24–72 hours .
- Circular Dichroism (CD): Assess conformational stability in simulated gastric fluid (pH 2.0) .
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA): Measure protein stabilization upon compound binding .
- RNA Interference: Knock down putative targets (e.g., EGFR) and compare IC₅₀ shifts in siRNA-treated vs. wild-type cells .
- In Vivo Efficacy: Use xenograft models (e.g., nude mice with MDA-MB-231 tumors) to correlate target modulation with tumor regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
